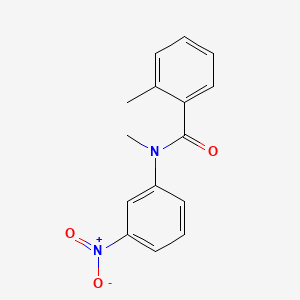

N,2-dimethyl-N-(3-nitrophenyl)benzamide

Description

Contextual Significance of Benzamide (B126) Scaffolds in Advanced Synthetic Organic Chemistry

Benzamide scaffolds are fundamental and versatile building blocks in the realm of organic synthesis. molport.comnanobioletters.com Their prevalence is underscored by the fact that approximately 25% of the top-selling pharmaceuticals contain an amide functional group. researchgate.net The stability of the amide bond, coupled with its ability to participate in hydrogen bonding, makes it a crucial feature in the design of biologically active molecules. nanobioletters.com

The applications of benzamide derivatives are extensive and varied, encompassing roles as analgesics, anti-inflammatory agents, and even as components in the development of new materials. nanobioletters.comresearchgate.net In medicinal chemistry, these scaffolds are integral to compounds with anticonvulsant, antitumor, antioxidant, antibacterial, and antifungal properties. researchgate.net The ease of synthesis and the availability of a wide range of starting materials further enhance the appeal of benzamide derivatives for creating diverse molecular libraries for drug discovery and other applications. chemicalbook.com

A general approach to synthesizing N-substituted benzamides involves the reaction of a benzoic acid derivative, often an acid chloride, with an appropriate amine. nanobioletters.com For instance, a mixture of an acid and thionyl chloride can be refluxed to produce the corresponding acid chloride, which is then reacted with an amine to form the desired benzamide. nanobioletters.com This straightforward methodology allows for the introduction of various substituents onto both the benzoyl and the amine portions of the molecule, facilitating the exploration of structure-activity relationships.

Historical Trajectories of Research on Substituted Nitrophenylbenzamides

The study of nitrophenylbenzamides has a history intertwined with the development of synthetic dyes and pharmaceuticals. The nitro group, a powerful electron-withdrawing group, significantly influences the chemical properties and reactivity of the aromatic ring to which it is attached. Historically, the synthesis of such compounds has often involved the acylation of a nitroaniline with a benzoyl chloride derivative.

Early research into substituted nitrophenylbenzamides was largely foundational, focusing on their synthesis and basic characterization. Over time, the focus has shifted towards exploring their potential applications. For example, the reduction of the nitro group to an amine provides a pathway to a wide range of further functionalized derivatives, a common strategy in the synthesis of complex molecules.

One of the challenges in the synthesis of substituted nitrophenylbenzamides is controlling the regioselectivity, especially when multiple reactive sites are present on the aromatic rings. The development of more selective and efficient catalytic systems has been a significant area of research. For instance, methods for the direct conversion of arenes to benzamide derivatives through electrophilic aromatic substitution have been explored. nih.gov

Current Research Paradigms and Unresolved Questions Pertaining to N,2-dimethyl-N-(3-nitrophenyl)benzamide

While specific research on this compound is not prominent, research on closely related structures provides insight into the current paradigms and potential areas of investigation for this compound. A key area of modern synthetic chemistry is the development of efficient and selective C-H functionalization reactions. For a molecule like this compound, the ortho-methyl group presents an interesting challenge and opportunity for such reactions. The "ortho-effect" can influence the reactivity of the molecule, potentially hindering certain transformations due to steric clash while favoring others. researchgate.net

Current research often focuses on the development of novel catalysts that can overcome the challenges posed by sterically hindered substrates. For example, rhodium-catalyzed direct ortho-arylation of anilines has been studied, where ortho-substituents can impact reaction yields. researchgate.net The synthesis of N-aryl amides from nitroarenes and acyl chlorides using iron as a reductant in water represents a green chemistry approach that could be applicable to the synthesis of the target compound. researchgate.net

Unresolved questions in this area of chemistry include the development of catalysts that can selectively functionalize specific C-H bonds in complex molecules with high efficiency and under mild conditions. quora.comreddit.com For this compound, specific research questions might include:

What are the most efficient synthetic routes to this specific isomer, and how can the yield be optimized, especially considering the potential for steric hindrance from the ortho-methyl group?

How does the combination of the ortho-methyl group and the N-(3-nitrophenyl) group influence the conformational properties and the electronic structure of the molecule?

What are the potential applications of this compound, for example, as a precursor to novel heterocyclic systems or as a ligand in coordination chemistry?

What are the detailed mechanisms of its potential reactions, and how do they compare to those of its isomers and related benzamides?

The exploration of such questions would contribute to a deeper understanding of the structure-reactivity relationships in this class of compounds and could pave the way for the discovery of new materials and biologically active agents.

Data Tables

Due to the limited availability of specific experimental data for this compound, the following tables present data for structurally related compounds to provide a comparative context.

Table 1: Physicochemical Properties of Related Benzamide Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| N,N-Dimethyl-3-nitrobenzamide | 7291-02-3 | C₉H₁₀N₂O₃ | 194.19 |

| N-(3-Nitrophenyl)benzamide | 4771-08-8 | C₁₃H₁₀N₂O₃ | 242.23 |

| N-(2,5-dimethylphenyl)-3-nitrobenzamide | 102631-05-0 | C₁₅H₁₄N₂O₃ | 270.288 |

| N,N-Dimethylbenzamide | 611-74-5 | C₉H₁₁NO | 149.19 |

| 2-Methyl-3-nitroaniline | 603-83-8 | C₇H₈N₂O₂ | 152.15 |

Data sourced from various chemical databases and supplier information. molport.comsigmaaldrich.comnih.govchemicalbook.combiosynth.com

Table 2: Spectroscopic Data of a Related Compound: N,N-Dimethylbenzamide

| Spectroscopic Data | Values |

| ¹H NMR (CDCl₃) | δ 7.35-7.45 (m, 5H), 3.09 (s, 3H), 2.95 (s, 3H) |

| ¹³C NMR (CDCl₃) | δ 171.8, 136.9, 129.4, 128.2, 126.8, 39.6, 35.4 |

| IR (KBr, cm⁻¹) | 1630 (C=O) |

Note: The spectroscopic data provided is for N,N-Dimethylbenzamide and is intended for comparative purposes only.

Structure

3D Structure

Properties

IUPAC Name |

N,2-dimethyl-N-(3-nitrophenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O3/c1-11-6-3-4-9-14(11)15(18)16(2)12-7-5-8-13(10-12)17(19)20/h3-10H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRPMWBMANQQBHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)N(C)C2=CC(=CC=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50358386 | |

| Record name | N,2-dimethyl-N-(3-nitrophenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50358386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61494-32-4 | |

| Record name | N,2-dimethyl-N-(3-nitrophenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50358386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for N,2 Dimethyl N 3 Nitrophenyl Benzamide and Analogous Molecular Architectures

Fundamental Amide Bond Formation Strategies

Traditional methods for amide bond formation remain cornerstones of organic synthesis, prized for their reliability and broad applicability. These strategies typically involve the activation of the carboxylic acid moiety to facilitate nucleophilic attack by the amine.

Acyl Halide-Amine Condensation Mechanisms and Optimized Conditions

The reaction between an acyl halide, specifically an acyl chloride, and an amine is a classic and highly efficient method for forming N-substituted amides. chemguide.co.uklibretexts.org This reaction proceeds via a nucleophilic acyl substitution mechanism. iitk.ac.inlibretexts.org The process begins with the nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbonyl carbon of the acyl chloride. chemguide.co.ukyoutube.com This initial attack forms a tetrahedral intermediate. iitk.ac.inlibretexts.org Subsequently, the intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group. libretexts.orgchemguide.co.uk

A key consideration in this reaction is the liberation of hydrogen chloride (HCl) as a byproduct. organic-chemistry.org The generated HCl can protonate the starting amine, rendering it non-nucleophilic and halting the reaction. libretexts.orgorganic-chemistry.org To circumvent this, two main strategies are employed: using a twofold excess of the amine, where one equivalent acts as the nucleophile and the second as a base to neutralize the HCl, or adding an auxiliary base like pyridine (B92270) or aqueous sodium hydroxide (B78521). libretexts.orglibretexts.org

The use of an aqueous base in a two-phase solvent system is known as the Schotten-Baumann reaction condition. iitk.ac.inwikipedia.org This method is particularly useful as the base in the aqueous phase neutralizes the generated acid, while the reactants and the amide product remain in the organic phase. wikipedia.org This approach is widely used in organic synthesis for its effectiveness in producing amides and esters. wikipedia.org

Table 1: Key Features of Acyl Halide-Amine Condensation

| Feature | Description |

|---|---|

| Mechanism | Nucleophilic Acyl Substitution (Addition-Elimination) chemguide.co.uklibretexts.org |

| Reactants | Acyl Halide (e.g., 2-methylbenzoyl chloride) and a secondary amine (e.g., N-methyl-3-nitroaniline) |

| Key Intermediate | Tetrahedral Intermediate iitk.ac.in |

| Byproduct | Hydrogen Halide (e.g., HCl) organic-chemistry.org |

| Optimized Conditions | Use of excess amine or an external base (e.g., pyridine, NaOH) to scavenge acid. libretexts.orglibretexts.org |

| Named Reaction | Schotten-Baumann Reaction (when using aqueous base in a biphasic system) wikipedia.org |

Dehydrating Agent-Mediated Coupling Protocols (e.g., Carbodiimides, Phosphonium Salts)

Carbodiimides , such as N,N'-dicyclohexylcarbodiimide (DCC) and the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used for this purpose. wikipedia.orgchemistrysteps.comthermofisher.com The mechanism involves the reaction of the carboxylic acid with the carbodiimide to form a highly reactive O-acylisourea intermediate. wikipedia.orgthermofisher.com This intermediate is then susceptible to nucleophilic attack by the amine, which forms the desired amide and a urea byproduct. wikipedia.orgthermofisher.com A common side reaction is the rearrangement of the O-acylisourea to a stable, unreactive N-acylurea. wikipedia.org To improve efficiency and suppress this side reaction, additives like N-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) are often included. thermofisher.comresearchgate.netluxembourg-bio.com These additives react with the O-acylisourea to form an active ester, which is more stable and reacts cleanly with the amine. luxembourg-bio.com

Phosphonium salts represent another powerful class of coupling reagents, particularly effective for sterically hindered substrates or challenging peptide couplings. researchgate.netthieme-connect.de Reagents like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) and its pyrrolidine analogue (PyBOP) are highly efficient. researchgate.netpeptidescientific.com The mechanism involves the formation of an acyloxy-phosphonium cation intermediate upon reaction with the carboxylate. peptidescientific.com This intermediate then reacts with the amine to yield the amide. peptidescientific.com PyBOP is often preferred over BOP because the latter produces the carcinogenic byproduct hexamethylphosphoramide (HMPA). peptidescientific.comuniurb.it More advanced phosphonium salts, such as (7-azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyAOP), are derived from HOAt and exhibit even greater reactivity, making them suitable for synthesizing complex peptides and coupling hindered amino acids. thieme-connect.deuniurb.itiris-biotech.de

Table 2: Comparison of Common Coupling Reagents

| Reagent Class | Examples | Mechanism | Advantages | Disadvantages |

|---|---|---|---|---|

| Carbodiimides | DCC, EDC wikipedia.orgthermofisher.com | Formation of O-acylisourea intermediate wikipedia.org | Inexpensive, widely used. wikipedia.org | Forms insoluble urea byproduct (DCC), potential for N-acylurea side reaction. wikipedia.org |

| Phosphonium Salts | BOP, PyBOP, PyAOP peptidescientific.comuniurb.it | Formation of acyloxy-phosphonium intermediate peptidescientific.com | High reactivity, good for hindered substrates, low racemization. thieme-connect.depeptidescientific.com | Higher cost, BOP produces carcinogenic HMPA. peptidescientific.com |

Advanced Synthetic Approaches

To overcome the limitations of classical methods, particularly for complex molecules or to align with green chemistry principles, several advanced synthetic strategies have been developed.

Nucleophilic Aromatic Substitution (SNAr) Routes for Nitrophenyl Systems

The synthesis of the N-(3-nitrophenyl) portion of the target molecule can also be envisioned through a Nucleophilic Aromatic Substitution (SNAr) reaction. This pathway is a powerful method for forming aryl-amine bonds. wikipedia.org The SNAr mechanism is distinct from other substitution reactions as it typically proceeds via a two-step addition-elimination process. tandfonline.comstudy.com

The reaction requires an aromatic ring substituted with a good leaving group (e.g., a halide) and activated by at least one strong electron-withdrawing group (EWG), such as a nitro group (–NO2), positioned ortho or para to the leaving group. wikipedia.orgtandfonline.com The EWG reduces the electron density of the aromatic ring, making it susceptible to attack by a nucleophile. tandfonline.comtandfonline.com In the first step, the nucleophile (in this case, an amine like N-methyl-2-methylaniline) attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. study.comresearchgate.net In the second, typically rapid, step, the leaving group is eliminated, restoring the aromaticity of the ring and yielding the final product. study.com

For synthesizing a molecule like N,2-dimethyl-N-(3-nitrophenyl)benzamide via this route, a potential precursor could be 1-halo-3-nitrobenzene reacting with N-methyl-2-methylaniline. The nitro group, while in the meta position relative to the leaving group, still provides activation, though less pronounced than ortho/para substitution.

Catalytic Amidation Techniques

Driven by the principles of green chemistry, significant research has focused on developing catalytic methods for direct amide formation from carboxylic acids and amines, where the only byproduct is water. catalyticamidation.infomdpi.com These methods avoid the use of stoichiometric activating agents, which generate large amounts of waste. catalyticamidation.info While direct thermal condensation is possible, it requires very high temperatures (often >160 °C) to overcome the formation of unreactive ammonium carboxylate salts. mdpi.com

Various catalysts have been explored to facilitate this transformation under milder conditions. Boronic acid catalysts, for instance, have been shown to activate carboxylic acids, likely through the formation of bridged intermediates. catalyticamidation.info Other metal-based catalysts, such as those involving titanium, zirconium, and others, have also been developed. researchgate.netnih.gov For example, titanium tetrafluoride (TiF4) has been reported as an effective catalyst for the direct amidation of both aromatic and aliphatic carboxylic acids with various amines. researchgate.net The goal of this area of research is to develop a broadly applicable catalytic system that is efficient and avoids the generation of stoichiometric waste products. catalyticamidation.info

Microwave-Assisted Synthesis Enhancements for Reaction Efficiency

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. mdpi.comnih.gov Microwave irradiation directly heats the reaction mixture through dielectric heating, resulting in rapid and uniform temperature increases.

This technology has been successfully applied to amide bond formation. researchgate.netnih.gov For instance, microwave-assisted ring-opening of oxazolones by amines has been used to produce benzamides in good yields and with significantly reduced reaction times. researchgate.net The direct synthesis of amides from carboxylic acids and amines, both with and without catalysts, can also be significantly enhanced by microwave heating. nih.gov The rapid heating can help overcome activation barriers and drive reactions to completion in minutes rather than hours. mdpi.comnih.gov This efficiency makes MAOS an attractive method for library synthesis and for optimizing reaction conditions in the synthesis of complex molecules like this compound. nih.gov

Regioselectivity Control and Yield Optimization in Nitrophenylbenzamide Synthesis

The primary synthetic route to this compound likely involves the acylation of N-methyl-3-nitroaniline with 2-methylbenzoyl chloride. This reaction, a variation of the Schotten-Baumann reaction, is a widely used method for the synthesis of amides from amines and acid chlorides. organic-chemistry.orgwikipedia.orgjk-sci.com The regioselectivity of this initial step is inherently controlled by the selection of the starting materials, N-methyl-3-nitroaniline and 2-methylbenzoyl chloride, ensuring the desired connectivity of the molecular framework.

Bayesian optimization has been demonstrated as a powerful tool for optimizing complex reactions like the Schotten-Baumann reaction, allowing for the simultaneous optimization of multiple competing objectives, such as space-time-yield and E-factor (a measure of environmental impact). cam.ac.uk By employing such advanced optimization techniques, it is possible to identify the optimal set of experimental conditions with a minimal number of experiments.

The table below outlines key parameters that can be adjusted to optimize the yield of this compound synthesis via the Schotten-Baumann reaction.

Table 1: Parameters for Yield Optimization in the Synthesis of this compound

| Parameter | Options | Rationale for Optimization |

|---|---|---|

| Base | NaOH, KOH, Pyridine, Triethylamine | Neutralizes HCl byproduct; influences reaction rate and side reactions. |

| Solvent | Dichloromethane, Diethyl ether, Toluene, Water | Affects solubility of reactants and can influence reaction kinetics. |

| Temperature | 0°C to room temperature | Controls reaction rate; lower temperatures can reduce side reactions. |

| Stoichiometry | Molar ratio of amine to acid chloride | Can be varied to maximize the conversion of the limiting reagent. |

Derivatization Strategies and Functional Group Transformations for this compound Congeners

The molecular architecture of this compound offers several sites for further chemical modification, enabling the synthesis of a diverse range of congeners. These derivatization strategies primarily target the nitro group, the aromatic rings, and the amide nitrogen.

The nitro group on the 3-nitrophenyl ring is a versatile functional group that can be selectively reduced to various other functionalities, most commonly an amino group. This transformation is a crucial step in the synthesis of many biologically active compounds. A variety of reducing agents and conditions are available, allowing for chemoselective reduction in the presence of other reducible groups, such as the amide carbonyl.

Catalytic hydrogenation using palladium on carbon (Pd/C) and hydrogen gas is a common and efficient method for the reduction of aromatic nitro groups. commonorganicchemistry.com However, this method can sometimes lead to the reduction of other functional groups. For substrates sensitive to hydrogenation, other reducing agents such as iron (Fe) or zinc (Zn) in acidic media, or tin(II) chloride (SnCl2), offer milder alternatives. commonorganicchemistry.comresearchgate.net Sodium sulfide (Na2S) can also be employed and is particularly useful for selectively reducing one nitro group in the presence of others. commonorganicchemistry.com

The choice of reducing agent and reaction conditions can be tailored to achieve the desired product. For instance, the reduction of nitroarenes can also lead to the formation of hydroxylamines or azo compounds as intermediates or final products, depending on the specific reagents and conditions used. wikipedia.orgthieme-connect.de

The following table summarizes various reagents for the selective reduction of the nitro group.

Table 2: Reagents for Selective Reduction of the Nitro Group

| Reagent | Conditions | Selectivity |

|---|---|---|

| H₂/Pd/C | Catalytic hydrogenation | Highly efficient, but may reduce other functional groups. |

| Fe/HCl or Fe/AcOH | Acidic conditions | Mild and selective for nitro groups. |

| Zn/HCl or Zn/AcOH | Acidic conditions | Mild and selective for nitro groups. |

| SnCl₂/HCl | Acidic conditions | Mild and chemoselective. |

| Na₂S or (NH₄)₂S | Aqueous or alcoholic solution | Can be used for partial reduction of dinitro compounds. |

Both aromatic rings of this compound are susceptible to electrophilic aromatic substitution, allowing for the introduction of various functional groups. wikipedia.org The regioselectivity of these reactions is governed by the directing effects of the existing substituents on each ring. youtube.comorganicchemistrytutor.comlibretexts.org

On the 2-methylbenzoyl ring, the methyl group is an activating, ortho-, para- directing group, while the N-acyl-N-methylamino group is a deactivating, meta- directing group. Therefore, electrophilic substitution on this ring would likely occur at the positions ortho and para to the methyl group.

On the 3-nitrophenyl ring, the nitro group is a strong deactivating, meta- directing group. ulisboa.ptrsc.org The N-benzoyl-N-methylamino group is also a deactivating, meta- directing group. Consequently, electrophilic substitution on this ring would be expected to occur at the positions meta to both the nitro group and the amide linkage, which are positions 4 and 6.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts acylation and alkylation. The choice of reaction conditions, including the electrophile and catalyst, will determine the nature of the substituent introduced.

The amide nitrogen in this compound is a site for potential modification, although such transformations are generally less common than modifications to the aromatic rings or the nitro group.

One possible modification is N-demethylation, which would convert the tertiary amide to a secondary amide. This can be achieved through various methods, including chemical and enzymatic approaches. nih.govnih.gov For instance, certain oxidative methods can lead to the formation of an N-hydroxymethyl intermediate that subsequently decomposes to the demethylated product. nih.gov Another approach involves the oxidation of the N-methyl group to an N-methyl, N-oxide, followed by reduction. google.comgoogle.com

Conversely, N-alkylation of the corresponding secondary amide, N-(3-nitrophenyl)-2-methylbenzamide, could be used to introduce different alkyl groups at the nitrogen atom. This can be accomplished using alkyl halides in the presence of a base, or through catalytic methods employing alcohols as alkylating agents. acs.orgnih.govresearchgate.net

Structural Elucidation and Conformational Analysis of N,2 Dimethyl N 3 Nitrophenyl Benzamide

Spectroscopic Characterization Techniques in Chemical Research

Spectroscopic methods are fundamental in determining the structure of chemical compounds. Techniques such as vibrational and nuclear magnetic resonance spectroscopy, along with mass spectrometry, provide complementary information to build a complete picture of a molecule's identity and connectivity.

Vibrational Spectroscopy (FT-IR, FT-Raman) for Diagnostic Functional Group Identification

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy, is instrumental in identifying the functional groups within a molecule. The analysis of N,2-dimethyl-N-(3-nitrophenyl)benzamide would be expected to reveal characteristic vibrational frequencies corresponding to its constituent parts.

The key functional groups in this molecule are the tertiary amide, the nitro group, and the substituted aromatic rings. The carbonyl (C=O) stretching vibration of the amide group is typically observed as a strong band in the infrared spectrum. For related benzamide (B126) derivatives, this peak appears in the range of 1630-1690 cm⁻¹ nih.gov. The presence of the nitro (NO₂) group gives rise to two distinct stretching vibrations: an asymmetric stretch, which is typically strong and found between 1485 cm⁻¹ and 1570 cm⁻¹, and a symmetric stretch appearing in the 1320 cm⁻¹ to 1370 cm⁻¹ region researchgate.net.

Other significant vibrations include the C-N stretching of the amide and the nitro-aryl bond. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the aliphatic C-H stretching from the two methyl groups would appear in the 2850-3000 cm⁻¹ range. The specific frequencies are influenced by the electronic environment and molecular conformation.

Table 1: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amide | C=O stretch | 1630 - 1690 |

| Nitro | Asymmetric NO₂ stretch | 1485 - 1570 |

| Nitro | Symmetric NO₂ stretch | 1320 - 1370 |

| Aromatic | C-H stretch | 3000 - 3120 |

| Aliphatic | C-H stretch (methyl) | 2850 - 3000 |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Definitive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for mapping the carbon-hydrogen framework of a molecule. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

For this compound, the ¹H NMR spectrum is expected to show distinct signals for the protons on the two aromatic rings and the two methyl groups. The aromatic protons would resonate in the downfield region, typically between 7.0 and 8.5 ppm, with their splitting patterns (multiplicities) and coupling constants providing information about their relative positions. The N-methyl group protons would likely appear as a singlet, as would the protons of the methyl group on the benzoyl ring.

The ¹³C NMR spectrum would provide complementary information. The carbonyl carbon of the amide group is expected to have a chemical shift in the range of 165-170 ppm. The aromatic carbons would generate a series of signals between approximately 110 and 150 ppm. The carbons of the N-methyl and the 2-methyl groups would appear in the upfield region of the spectrum.

Table 2: Expected ¹H NMR Chemical Shifts for this compound

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic (Ar-H) | 7.0 - 8.5 | Multiplets |

| N-Methyl (N-CH₃) | ~3.3 - 3.5 | Singlet |

| Aryl-Methyl (Ar-CH₃) | ~2.3 - 2.5 | Singlet |

Table 3: Expected ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Expected Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | 165 - 170 |

| Aromatic (Ar-C) | 110 - 150 |

| N-Methyl (N-CH₃) | ~38 |

| Aryl-Methyl (Ar-CH₃) | ~20 |

Mass Spectrometry for Precise Molecular Weight Confirmation

Mass spectrometry is used to determine the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns. The molecular formula for this compound is C₁₅H₁₄N₂O₃. This corresponds to a calculated molecular weight of approximately 270.29 g/mol . High-resolution mass spectrometry (HRMS) would be able to confirm the elemental composition by providing a highly accurate mass measurement.

The fragmentation of benzamides in a mass spectrometer often involves the cleavage of the amide bond. A characteristic fragment for this molecule would be the 2-methylbenzoyl cation (m/z 119). The stability of this cation makes it a likely prominent peak in the mass spectrum researchgate.net.

Single-Crystal X-ray Diffraction Studies

Crystallographic Data Collection and Space Group Determination

The process of single-crystal X-ray diffraction involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. From this pattern, the unit cell dimensions (the smallest repeating unit of the crystal lattice) and the space group (which describes the symmetry of the crystal) can be determined.

For example, the related compound N-(2-nitrophenyl)benzamide crystallizes in the monoclinic system with the space group P2₁/n. doi.org This type of information is crucial for understanding how molecules pack together in the solid state.

Table 4: Crystallographic Data for the Analogous Compound N-(2-Nitrophenyl)benzamide doi.org

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₃H₁₀N₂O₃ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 7.2061 (5) |

| b (Å) | 7.4253 (5) |

| c (Å) | 20.6031 (13) |

| β (°) | 93.560 (4) |

| Volume (ų) | 1100.29 (13) |

| Z | 4 |

Analysis of Molecular Geometry, Bond Lengths, and Bond Angles

The refined crystal structure provides precise measurements of bond lengths and angles. In benzanilide-type structures, a key feature is the dihedral angle between the two aromatic rings, which describes the twist of the molecule around the amide bond. In N-(2-nitrophenyl)benzamide, this angle is 3.74°. doi.org For this compound, steric hindrance from the N-methyl and 2-methyl groups would likely lead to a significantly larger dihedral angle.

The bond lengths within the amide linkage (C-C(=O)-N-C) are also of interest. These values can indicate the degree of delocalization of the nitrogen lone pair into the carbonyl group.

Table 5: Selected Bond Lengths for the Analogous Compound N-(2-Nitrophenyl)benzamide doi.org

| Bond | Length (Å) |

|---|---|

| C=O | ~1.23 |

| C(O)-N | ~1.36 |

| N-C(aryl) | ~1.42 |

Conformational Preferences and Dihedral Angle Investigations within the Molecular Framework

The three-dimensional structure of this compound is fundamentally characterized by a non-planar arrangement, a common feature in N-arylbenzamides. The molecule's conformation is largely defined by the rotational freedom around several key bonds, resulting in specific dihedral angles between the planar phenyl rings and the central amide group. The amide moiety itself [C–N–C(=O)–C] tends to be relatively planar, but significant twisting is observed with respect to the aromatic rings to which it is attached.

In related structures, such as 2-nitro-N-(2-nitrophenyl)benzamide, the central amide fragment's mean plane forms dihedral angles of 71.76° and 24.29° with the C-bonded and N-bonded benzene (B151609) rings, respectively nih.gov. Similarly, in N-(2,3-dimethylphenyl)benzamide, the dihedral angle between the benzoyl and aniline rings is a substantial 84.1° nih.gov. For this compound, the presence of the ortho-methyl group on the benzoyl ring introduces significant steric hindrance, forcing it to rotate out of the amide plane. The N-aryl ring, substituted with a meta-nitro group, is also twisted relative to the amide bridge. This twisted conformation is a result of minimizing steric repulsion while optimizing electronic interactions within the molecule.

| Compound | Relevant Dihedral Angles | Reference |

|---|---|---|

| 2-nitro-N-(2-nitrophenyl)benzamide | Amide plane to C-bonded ring: 24.29°; Amide plane to N-bonded ring: 71.76° | nih.gov |

| N-(2,3-dimethylphenyl)benzamide | Benzoyl ring to aniline ring: 84.1° | nih.gov |

| 2-nitro-N-(4-nitrophenyl)benzamide | Between the two aromatic rings: 82.32° | tubitak.gov.tr |

| 2,3-dimethoxy-N-(4-nitrophenyl)benzamide | Between the two benzene rings: 4.89° (stabilized by intramolecular H-bond) | nih.gov |

Elucidation of Intermolecular Interactions and Crystal Packing Architectures

The crystal packing of this compound is stabilized by a network of weak intermolecular forces. While the molecule lacks a traditional N-H bond for classical hydrogen bonding due to the tertiary amide nitrogen, other interactions such as C—H⋯O and C—H⋯π contacts, along with π-π stacking, become crucial in dictating the supramolecular assembly.

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying these intermolecular interactions. The Hirshfeld surface is mapped with properties like d_norm, which highlights regions of close contact between neighboring molecules. Red spots on the d_norm surface indicate contacts shorter than the van der Waals radii, typically corresponding to hydrogen bonds and other close interactions nih.gov.

| Interaction Type | Description | Typical Contribution (from related structures) |

|---|---|---|

| O···H / H···O | Involves oxygen atoms of nitro and carbonyl groups and hydrogen atoms of aromatic rings and methyl groups. | ~30-42% nih.govnih.govresearchgate.net |

| H···H | Represents the most abundant contacts on the surface due to the high number of hydrogen atoms. | ~27-47% nih.govresearchgate.net |

| C···H / H···C | Weak interactions involving aromatic rings and methyl groups. | ~9-29% nih.govresearchgate.net |

| π···π stacking | Stacking interactions between the electron-deficient nitrophenyl ring and the benzoyl ring of adjacent molecules. | Centroid-centroid distances typically >3.6 Å nih.gov |

Impact of Substituent Positioning on Molecular Rigidity and Conformation

The positioning of substituents on the aromatic rings has a profound impact on the molecule's conformation and rigidity. In this compound, the key substituents are the ortho-methyl group on the benzoyl ring and the meta-nitro group on the N-phenyl ring.

Ortho-Substituent Effect : The 2-methyl group exerts a strong steric effect. Its proximity to the amide linkage forces the benzoyl ring to twist significantly out of the plane of the amide group to alleviate steric strain. This steric hindrance restricts the rotation around the benzoyl-carbonyl bond, lending a degree of rigidity to that part of the molecule. This is a well-documented phenomenon in ortho-substituted benzamides nih.gov.

The combination of a sterically demanding ortho group and an inductively withdrawing meta group results in a molecule with a highly twisted and relatively rigid conformation, where the phenyl rings are held at a significant dihedral angle to each other nih.govmdpi.com.

Comparative Structural Analysis with Related Benzamide Derivatives and Congeners

Comparing the structure of this compound with its congeners highlights the specific contributions of its substituents.

Comparison with other Nitro-Substituted Isomers : The structure differs significantly from isomers with ortho or para-nitro substitution. For example, in 2-nitro-N-(4-nitrophenyl)benzamide, the dihedral angle between the aromatic rings is 82.32°, indicating a highly twisted structure due to steric clashes and electronic repulsion tubitak.gov.tr. In contrast, a compound like 2,3-dimethoxy-N-(4-nitrophenyl)benzamide can adopt a nearly coplanar conformation (dihedral angle of 4.89°) because an intramolecular N—H⋯O hydrogen bond can form, overcoming steric penalties nih.gov. This compound lacks the possibility for such an intramolecular interaction, and its conformation is therefore dominated by steric repulsion, leading to a large inter-ring dihedral angle, likely comparable to that of other sterically hindered benzanilides nih.govmdpi.com.

Comparison with N,N-disubstituted Benzamides : Unlike secondary benzamides which can form strong N—H⋯O hydrogen bond chains iucr.org, the tertiary amide in the title compound prevents this, leading to crystal packing dominated by weaker C—H⋯O and π-stacking interactions, which can result in different, often less dense, packing arrangements nih.gov.

This comparative analysis underscores that the specific ortho, meta substitution pattern in this compound results in a unique conformational and interaction profile, distinguishing it from its various structural isomers and related derivatives.

No Specific Theoretical or Computational Studies Found for this compound

Following a comprehensive search for scholarly articles and data, no specific theoretical and computational investigations for the chemical compound This compound were found. The requested article, which was to be strictly structured around detailed computational analysis of this specific molecule, cannot be generated as there is no available research data for its geometry optimization, electronic structure, molecular orbitals, or theoretical spectra.

While the field of computational chemistry frequently employs methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) to analyze molecular properties, it appears that this compound has not been the subject of such published studies.

Research on structurally related benzamide derivatives is available and provides insight into the types of analyses that are typically performed. For instance, studies on compounds like 2-Nitro-N-(4-nitrophenyl)benzamide researchgate.netresearchgate.netorientjchem.org, N-(2,3-Dimethylphenyl)benzamide nih.gov, and 4-fluoro-N-(2-hydroxy-4-nitrophenyl)benzamide esisresearch.org have included:

Quantum Chemical Calculations: Using DFT and HF methods to predict molecular behavior. researchgate.netacadpubl.eunih.govresearchgate.net

Geometry Optimization: Determining the most stable three-dimensional structure and electronic configurations. nih.govresearchgate.net

Frontier Molecular Orbital (FMO) Analysis: Calculating HOMO-LUMO energy gaps to understand charge transfer and chemical reactivity. semanticscholar.orgresearchgate.netlibretexts.orgwikipedia.org

Molecular Electrostatic Potential (MEP) Mapping: Identifying sites within the molecule that are susceptible to electrophilic and nucleophilic attack. researchgate.netsemanticscholar.orgresearchgate.net

Natural Bond Orbital (NBO) Analysis: Investigating intramolecular interactions and molecular stability. nih.gov

Theoretical Vibrational Analysis: Simulating infrared and Raman spectra to assign vibrational modes. orientjchem.orgesisresearch.orgsemanticscholar.orgnih.gov

However, due to the strict requirement to focus solely on this compound, the specific data points and detailed findings for the outlined article sections are not available. Generating content would require extrapolating from different molecules, which would be scientifically inaccurate and violate the instructions provided.

Therefore, it is not possible to provide the requested detailed article with its specific subsections and data tables at this time.

Theoretical and Computational Investigations of N,2 Dimethyl N 3 Nitrophenyl Benzamide

Theoretical Prediction and Simulation of Spectroscopic Data

Simulated NMR Chemical Shifts (¹H NMR, ¹³C NMR)

Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts serve as a powerful tool for the structural elucidation of complex organic molecules. For N,2-dimethyl-N-(3-nitrophenyl)benzamide, computational methods, particularly those combining Density Functional Theory (DFT) with the Gauge-Independent Atomic Orbital (GIAO) method, are employed to predict the ¹H and ¹³C NMR spectra. imist.magaussian.com This approach allows for a direct comparison between calculated and experimental data, aiding in the definitive assignment of resonances and confirmation of the molecular structure. imist.manih.gov

The process begins with the optimization of the molecule's geometry at a selected level of theory, such as B3LYP with a basis set like 6-311+G(d,p). conicet.gov.ar Following optimization, the GIAO method is used to calculate the isotropic shielding tensors for each nucleus. gaussian.com The chemical shifts (δ) are then determined by referencing these calculated shielding values (σ) to the shielding tensor of a standard compound, typically tetramethylsilane (B1202638) (TMS), using the equation: δ = σ_ref - σ_calc. imist.ma

For this compound, the predicted ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on both the benzamide (B126) and nitrophenyl rings, as well as singlets for the two methyl groups (N-CH₃ and Aryl-CH₃). Due to the hindered rotation around the amide C-N bond, the two N-methyl groups could potentially be magnetically inequivalent, leading to separate signals, a phenomenon observed in similar N,N-dimethylbenzamide derivatives. rsc.org The ¹³C NMR spectrum would feature characteristic signals for the carbonyl carbon, aromatic carbons, and the methyl carbons. The chemical shifts are significantly influenced by the electronic environment; for instance, carbons attached to the electron-withdrawing nitro group are expected to be shifted downfield. researchgate.net

Below is a table representing typical theoretically calculated and experimental chemical shifts for compounds with similar structural motifs.

Table 1: Representative Simulated and Experimental NMR Chemical Shifts (ppm) for Benzamide Derivatives

| Atom Assignment | Representative Calculated ¹H Shift (ppm) | Representative Experimental ¹H Shift (ppm) | Representative Calculated ¹³C Shift (ppm) | Representative Experimental ¹³C Shift (ppm) |

| Carbonyl (C=O) | - | - | 170.5 | 167.3 |

| N-CH₃ | 3.10 | 3.08 | 39.7 | 38.5 |

| Aryl-CH₃ | 2.35 | 2.38 | 21.5 | 21.2 |

| Aromatic C-H | 7.20 - 8.10 | 7.25 - 8.20 | 122.0 - 138.0 | 121.8 - 137.5 |

| Aromatic C-NO₂ | - | - | 148.5 | 148.1 |

| Aromatic C-N | - | - | 142.0 | 141.5 |

| Aromatic C-C=O | - | - | 136.0 | 135.8 |

Note: Data are representative values compiled from literature on analogous structures for illustrative purposes. rsc.orgpsu.edu

UV-Vis Absorption Maxima and Electronic Transitions

Computational chemistry provides critical insights into the electronic properties of molecules through the simulation of ultraviolet-visible (UV-Vis) absorption spectra. Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting the electronic absorption spectra of molecules like this compound. qnl.qanih.gov These calculations yield key information, including the maximum absorption wavelengths (λ_max), oscillator strengths (f), and the nature of the corresponding electronic transitions. researchgate.net

The analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is essential for understanding these transitions. For this compound, the HOMO is likely localized on the N,2-dimethylphenyl moiety, which is comparatively more electron-rich, while the LUMO is expected to be centered on the electron-deficient nitrophenyl ring.

The primary absorption bands in the UV-Vis spectrum are typically attributed to π → π* and n → π* electronic transitions. nih.gov The intense, lower-energy absorption bands are often the result of π → π* transitions, such as the HOMO-LUMO transition, which corresponds to an intramolecular charge transfer (ICT) from the donor part of the molecule (dimethylaminobenzoyl group) to the acceptor part (nitrophenyl group). qnl.qanih.gov The presence of the nitro group is known to cause a bathochromic (red) shift in the absorption spectrum, pushing λ_max to longer wavelengths. qnl.qa

Table 2: Representative Calculated UV-Vis Absorption Data and Electronic Transitions for Nitro-Aromatic Compounds

| Calculated λ_max (nm) | Oscillator Strength (f) | Major Orbital Contribution | Transition Type |

| 347 | 0.25 | HOMO -> LUMO (85%) | π -> π* (ICT) |

| 295 | 0.18 | HOMO-1 -> LUMO (65%) | π -> π |

| 260 | 0.08 | HOMO -> LUMO+1 (50%) | n -> π |

Note: Data are representative values from TD-DFT calculations on analogous nitro-substituted aromatic compounds to illustrate expected transitions. qnl.qaresearchgate.net

Conformational Landscape Exploration and Potential Energy Surface (PES) Studies

The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional structure and conformational flexibility. Conformational analysis of this compound is crucial for understanding its preferred shapes in different environments. Potential Energy Surface (PES) scans are a computational technique used to explore the conformational landscape by systematically varying specific dihedral angles and calculating the corresponding energy. uni-muenchen.deresearchgate.net

For this molecule, two key rotational degrees of freedom are of primary interest:

Rotation around the C(O)-N bond: The amide bond possesses a partial double bond character, leading to a significant rotational barrier. A PES scan of this dihedral angle would reveal the energy difference between the syn and anti conformations and the energy of the transition state separating them.

Rotation around the N-C(aryl) bond: The orientation of the 3-nitrophenyl ring relative to the rest of the molecule is also critical. A PES scan of this torsion angle helps to identify the most stable arrangement, which is often a non-planar conformation that balances electronic conjugation and steric hindrance. researchgate.net

Computational Analysis of Non-Linear Optical (NLO) Properties

Molecules that exhibit a strong non-linear optical (NLO) response are of great interest for applications in photonics, telecommunications, and optical data storage. nih.gov Organic molecules featuring an electron-donating group (D) and an electron-accepting group (A) connected by a π-conjugated system (D-π-A) often possess large NLO properties. This compound can be considered such a system, where the dimethylamino group acts as a donor and the nitrophenyl group serves as a potent acceptor.

The NLO response of a molecule can be quantified computationally using DFT. rsc.org Key parameters calculated include the electric dipole moment (μ), the mean linear polarizability (α), and the total first hyperpolarizability (β_tot). The first hyperpolarizability is the primary measure of the second-order NLO activity. researchgate.net

Calculations are performed on the optimized ground-state geometry of the molecule. The magnitude of β_tot is highly dependent on the degree of intramolecular charge transfer from the donor to the acceptor group upon electronic excitation. nih.gov A larger difference in dipole moment between the ground and excited states typically leads to a higher β_tot value. The calculated NLO properties are often compared to those of a standard reference material, such as urea, to evaluate their potential for practical applications. mdpi.com

Table 3: Representative Calculated NLO Properties for D-π-A Benzamide Analogs

| Parameter | Calculated Value | Units |

| Dipole Moment (μ) | 5.66 | Debye |

| Mean Polarizability (α) | 110.62 x 10⁻²⁴ | esu |

| First Hyperpolarizability (β_tot) | 820.22 x 10⁻³⁰ | esu |

| β_tot (relative to urea) | ~22x | - |

Note: Values are representative of DFT calculations performed on similar organic D-π-A systems and are provided for illustrative purposes. mdpi.comrsc.org

In Silico Studies of Intermolecular Forces within Crystalline Structures

The arrangement of molecules in a crystal lattice, known as crystal packing, is governed by a complex network of non-covalent intermolecular interactions. Understanding these forces is essential for predicting crystal morphology and solid-state properties. In silico methods, particularly Hirshfeld surface analysis, provide a powerful framework for the detailed investigation of these interactions within the crystalline structure of compounds like this compound. nih.govnih.gov

Key tools in this analysis include:

d_norm surfaces: These surfaces are colored to highlight intermolecular contacts shorter than the van der Waals radii sum (red spots), which are indicative of strong interactions like hydrogen bonds. nih.gov

For this compound, the most significant interactions expected to govern its crystal packing would be C-H···O hydrogen bonds involving the oxygen atoms of the nitro and carbonyl groups and the various hydrogen atoms of the methyl and aromatic groups. samsun.edu.tr Additionally, π-π stacking interactions between the electron-deficient nitrophenyl ring and the benzamide ring are likely to play a stabilizing role.

Table 4: Representative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of Nitro-Aromatic Compounds

| Contact Type | Contribution (%) |

| O···H / H···O | 40.1% |

| H···H | 27.5% |

| C···H / H···C | 15.2% |

| C···C (π-π stacking) | 5.5% |

| N···O / O···N | 3.8% |

| Other | 7.9% |

Note: Percentages are representative values from Hirshfeld analyses of analogous crystalline structures containing nitro and aromatic moieties. nih.govsamsun.edu.tr

Reaction Mechanisms and Intrinsic Reactivity Studies of N,2 Dimethyl N 3 Nitrophenyl Benzamide

Detailed Investigation of Nitro Group Reactivity: Reduction and Other Pathways

The nitro group is a versatile functional group known for its susceptibility to reduction and its ability to activate aromatic rings for nucleophilic substitution. In N,2-dimethyl-N-(3-nitrophenyl)benzamide, the nitro group is positioned on one of the phenyl rings, rendering it a key site for chemical modification.

The reduction of the nitro group to an amine is a fundamental transformation in organic synthesis. While specific studies on the reduction of this compound are not extensively documented in the literature, the reactivity can be inferred from the well-established chemistry of other nitroaromatic compounds. Common reagents for this transformation include catalytic hydrogenation (e.g., H2/Pd, Pt, or Ni) and chemical reducing agents such as tin(II) chloride in hydrochloric acid, or iron in acidic media. The reduction would yield N-(3-aminophenyl)-N,2-dimethylbenzamide, a compound with significantly different electronic and chemical properties.

The presence of the amide functionality can influence the choice of reducing agent. For instance, under certain catalytic hydrogenation conditions, the amide bond might be susceptible to cleavage, although this is generally less facile than nitro group reduction.

Beyond simple reduction to the amine, the nitro group can participate in other transformations. For example, partial reduction can lead to nitroso or hydroxylamine (B1172632) intermediates. Furthermore, the electron-withdrawing nature of the nitro group activates the 3-nitrophenyl ring towards nucleophilic aromatic substitution, a reactivity pattern discussed in more detail in section 5.3.

Amide Bond Reactivity: Hydrolysis and Transamidation Phenomena

The tertiary amide bond in this compound is a robust functional group, but it can undergo cleavage under specific conditions. The reactivity of this bond is influenced by both steric and electronic factors.

Hydrolysis: The hydrolysis of the amide bond to yield 2-methylbenzoic acid and N-methyl-3-nitroaniline can be achieved under either acidic or basic conditions, typically requiring elevated temperatures.

Under acidic conditions, the reaction is thought to proceed via protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for attack by a water molecule. A study on the hydrolysis of N-methyl-N-nitrobenzamides in aqueous sulfuric acid revealed that these compounds can undergo an A-1 type mechanism in strong acid, following O-protonation. rsc.org

Under basic conditions, direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon occurs, leading to a tetrahedral intermediate that subsequently collapses to the carboxylate and the corresponding amine. The rate of hydrolysis is influenced by the substituents on both aromatic rings. The electron-withdrawing nitro group on the N-phenyl ring may slightly increase the electrophilicity of the carbonyl carbon, but the steric hindrance from the N-methyl and the ortho-methyl group on the benzoyl ring can be expected to decrease the rate of hydrolysis compared to less substituted amides.

Transamidation: Transamidation, the exchange of the amine portion of an amide, is another potential reaction pathway. This typically requires a high concentration of a nucleophilic amine and often a catalyst. While there is no specific literature on the transamidation of this compound, it is a plausible transformation under forcing conditions.

Aromatic Ring Reactivity: Electrophilic and Nucleophilic Substitution Patterns

The molecule contains two aromatic rings with different substitution patterns, leading to distinct reactivities towards electrophilic and nucleophilic attack.

The 3-Nitrophenyl Ring: This ring is strongly deactivated towards electrophilic substitution due to the powerful electron-withdrawing effect of the nitro group and the deactivating effect of the N-methyl-2-methylbenzamido group. Both are meta-directing. Therefore, any forced electrophilic substitution would be expected to occur at the 5-position.

Conversely, the 3-nitrophenyl ring is activated towards nucleophilic aromatic substitution (SNAr) . The nitro group strongly stabilizes the negative charge of the Meisenheimer intermediate formed upon nucleophilic attack. Nucleophiles can displace a suitable leaving group (though none are present on this ring) or, in some cases, a hydride ion. Nucleophilic aromatic substitution on activated nitroaromatic rings is a well-established process. researchgate.nettandfonline.comnih.gov For instance, strong nucleophiles could potentially attack the positions ortho and para to the nitro group.

Mechanistic Insights into Chemical Transformations Leading to and from this compound

Synthesis: The most common method for the synthesis of this compound would involve the acylation of N-methyl-3-nitroaniline with 2-methylbenzoyl chloride. This is a standard nucleophilic acyl substitution reaction.

The mechanism involves the attack of the lone pair of the nitrogen atom of N-methyl-3-nitroaniline on the electrophilic carbonyl carbon of 2-methylbenzoyl chloride. This is followed by the elimination of the chloride leaving group to form the amide bond. A base, such as pyridine (B92270) or triethylamine, is often added to scavenge the HCl byproduct.

Alternative synthetic routes could involve copper-catalyzed amidation reactions, which have been developed for the formation of N-aryl amides. researchgate.net Another approach could be a nucleophilic aromatic substitution reaction where an appropriate benzamide (B126) anion displaces a leaving group on a substituted nitrobenzene. tandfonline.com

Degradation: The primary degradation pathway for this compound under environmental or stressed conditions is likely to be hydrolysis of the amide bond, as discussed in section 5.2. The initial step in both acidic and basic degradation is the cleavage of the amide linkage. nih.gov The stability of the molecule will be dependent on pH and temperature. Photodegradation could also occur, potentially involving the nitro group, which is known to be photochemically active in some systems.

Advanced Research Perspectives and Future Directions for N,2 Dimethyl N 3 Nitrophenyl Benzamide

Continuous Development of Novel and Sustainable Synthetic Methodologies

The synthesis of benzamides is a cornerstone of organic chemistry, and the development of sustainable methods is a key research focus. Traditional methods often involve the use of acid chlorides and stoichiometric activating agents, which can generate significant waste. nanobioletters.comnih.gov Future research on N,2-dimethyl-N-(3-nitrophenyl)benzamide would benefit from exploring greener alternatives.

Recent advancements in amide bond formation offer several promising routes. Enzymatic catalysis, for instance, using lipases like Candida antarctica lipase (B570770) B (CALB) in green solvents, provides a highly efficient and clean method for direct amidation of carboxylic acids and amines. nih.gov This approach often yields pure products with simple workups, avoiding the need for extensive purification. nih.gov Another sustainable strategy involves solvent-free reactions using enol esters, such as vinyl benzoate, for the direct N-benzoylation of amines. tandfonline.comtandfonline.com These methods are environmentally friendly and can produce benzamides in good yields. tandfonline.comtandfonline.com

Furthermore, direct electrophilic aromatic substitution using reagents like cyanoguanidine in a Brønsted superacid offers a novel pathway to benzamides, potentially simplifying the synthetic sequence. nih.gov The development of palladium-catalyzed C-H functionalization reactions also presents an innovative route for amide synthesis. whiterose.ac.uk Investigating these modern synthetic strategies for the preparation of this compound could lead to more efficient, cost-effective, and environmentally benign manufacturing processes.

Table 1: Comparison of Modern Benzamide (B126) Synthetic Methodologies

| Methodology | Reagents/Catalyst | Conditions | Advantages |

|---|---|---|---|

| Enzymatic Amidation | Candida antarctica lipase B (CALB), molecular sieves | Green solvent (e.g., CPME), 60 °C | High conversion and yield, minimal purification, sustainable. nih.gov |

| Solvent-Free N-Benzoylation | Vinyl benzoate | Room temperature, no solvent | Ecocompatible, easy product isolation by crystallization. tandfonline.comtandfonline.com |

| Friedel-Crafts Carboxamidation | Cyanoguanidine, Triflic acid (CF3SO3H) | Excess Brønsted superacid, 60°C | Direct functionalization of arenes. nih.gov |

Exploration of Complex Molecular Architectures and Scaffolds Incorporating the Nitrophenylbenzamide Core

The nitrophenylbenzamide core is a versatile building block that can be incorporated into more complex molecular architectures and supramolecular assemblies. The specific arrangement of aromatic rings and functional groups in this compound makes it an intriguing candidate for creating novel materials with tailored properties.

Research into related structures, such as benzimidazole (B57391) nitroarenes, has demonstrated how non-covalent interactions can guide the formation of intricate two- and three-dimensional networks. researchgate.net The interplay of C-H···O interactions and dispersive forces can lead to the formation of tapes, helices, and layered structures. researchgate.net Similarly, the nitro groups and the amide linkage in the nitrophenylbenzamide scaffold can act as key recognition sites for building supramolecular assemblies. The potential for N-H···O hydrogen bonding and π-π stacking interactions could be harnessed to construct complex, ordered materials. nih.govnih.gov

Future work could focus on designing and synthesizing oligomers or polymers containing the this compound moiety. By strategically placing linking groups on the aromatic rings, it may be possible to create extended structures with interesting electronic or photophysical properties, potentially finding applications in organic electronics or sensor technology. The study of how the core unit self-assembles on surfaces or within host-guest complexes would also be a fruitful area of exploration.

Application of Advanced Spectroscopic Techniques for High-Resolution Structural Research in Solution and Solid States

A thorough understanding of the structure of this compound in both solution and the solid state is crucial for predicting its behavior and designing applications. While standard techniques like 1H and 13C NMR and IR spectroscopy are fundamental for initial characterization, advanced spectroscopic methods can provide deeper insights. nanobioletters.comresearchgate.net

For solution-state analysis, two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) can definitively establish connectivity and provide information about the molecule's conformational preferences. In the solid state, high-resolution structural information is primarily obtained through single-crystal X-ray diffraction. nih.govnih.govnih.gov This technique reveals precise bond lengths, bond angles, and the details of intermolecular interactions that govern the crystal packing. nih.gov For instance, studies on the related compound 2,3-dimethoxy-N-(4-nitrophenyl)benzamide showed that its two benzene (B151609) rings are nearly coplanar and that the crystal structure is stabilized by weak C-H···O hydrogen bonds and π-π stacking. nih.gov

Advanced techniques such as two-dimensional infrared (2D-IR) spectroscopy can probe molecular dynamics and intermolecular coupling on ultrafast timescales. semi.ac.cn Surface-enhanced Raman spectroscopy (SERS) could be used to study the molecule's vibrational modes at very low concentrations or when adsorbed onto surfaces. semi.ac.cn These sophisticated methods, which are becoming more accessible, would allow for a detailed characterization of the structural and dynamic properties of this compound. southampton.ac.uk

Table 2: Spectroscopic Data for the Structurally Similar Compound N,N-dimethyl-3-nitrobenzamide

| Technique | Nucleus/Region | Chemical Shifts (δ) / Wavenumber (cm⁻¹) |

|---|---|---|

| ¹H NMR (300 MHz, CDCl₃) | Aromatic H, CH₃ | 8.32 – 8.23 (m, 2H), 7.76 (dt, J = 7.6, 1.3 Hz, 1H), 7.65 – 7.57 (m, 1H), 3.14 (s, 3H), 3.00 (s, 3H). rsc.org |

| ¹³C NMR (75 MHz, CDCl₃) | Aromatic C, C=O, CH₃ | 169.05, 148.05, 137.94, 133.27, 129.84, 124.51, 122.37, 39.65, 35.64. rsc.org |

Data sourced from supplementary information for an oxidative amidation study. rsc.org

Integration of Multiscale Computational Approaches for Predictive Modeling of Chemical Behavior

Computational chemistry offers powerful tools for predicting the properties and behavior of molecules, complementing experimental research. numberanalytics.com For a molecule like this compound, multiscale modeling approaches can provide insights ranging from electronic structure to bulk material properties. uniupo.itacs.org

At the quantum mechanical (QM) level, methods like Density Functional Theory (DFT) can be used to optimize the molecular geometry, calculate vibrational frequencies for comparison with IR and Raman spectra, and determine electronic properties such as the HOMO-LUMO gap. researchgate.netresearchgate.net Such calculations have been performed on the closely related 2-nitro-N-(4-nitrophenyl)benzamide, showing good agreement between theoretical and experimental data. researchgate.net These studies can also predict reactive sites and nonlinear optical properties. researchgate.net

For larger systems and longer timescales, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are employed. frontiersin.org This approach allows a specific region of interest (e.g., the site of a chemical reaction) to be treated with high-level QM accuracy, while the surrounding environment is modeled using computationally less expensive molecular mechanics (MM) force fields. frontiersin.org Furthermore, molecular dynamics (MD) simulations can predict the conformational dynamics of the molecule in solution and the structural organization in the condensed phase, providing a link between molecular structure and macroscopic properties. numberanalytics.com Integrating these computational techniques would enable a predictive understanding of the chemical and physical behavior of this compound. numberanalytics.comacmm.nl

Elucidation of Design Principles for Modulating Molecular Conformation and Intermolecular Interactions in Crystalline Systems

Crystal engineering is the design and synthesis of functional molecular solids based on an understanding of intermolecular interactions. ias.ac.in The conformation of a molecule and the way it packs in a crystal lattice are determined by a delicate balance of forces, including hydrogen bonds, π-π stacking, and weaker van der Waals interactions. ias.ac.inresearchgate.net For this compound, the key structural features influencing its crystal packing are the amide linkage (a strong hydrogen bond donor/acceptor), the nitro group (a good hydrogen bond acceptor), and the two aromatic rings (capable of π-π stacking). nih.govnih.gov

Studies on related benzamides and nitroarenes provide valuable design principles. For example, the crystal structure of 4-nitro-N-(3-nitrophenyl)benzamide reveals a non-planar molecule where intermolecular C-H···O interactions involving both the carbonyl and nitro groups create a layered structure. otterbein.edu The dihedral angle between the aromatic rings is a critical conformational parameter that is influenced by both intramolecular steric effects and intermolecular packing forces. nih.govotterbein.edu In 2-nitro-N-(2-nitrophenyl)benzamide, N-H···O hydrogen bonds are the dominant interaction, forming chains of molecules. nih.gov

Future research could systematically investigate how modifying the substitution pattern of this compound affects its crystal structure. For instance, introducing additional functional groups could alter the primary hydrogen bonding motifs and lead to different packing arrangements (polymorphs) with distinct physical properties. acs.orgresearchgate.net Computational crystal structure prediction, combined with experimental screening, can help rationalize observed packing motifs and guide the design of new crystalline materials with desired properties. researchgate.netacs.org The role of the nitro group's N···O interactions in directing crystal packing is another area worthy of exploration. researchgate.netdntb.gov.ua

Table 3: Crystallographic Data for Related Nitrophenylbenzamide Compounds

| Compound | Crystal System | Space Group | Key Intermolecular Interactions | Dihedral Angle (rings) |

|---|---|---|---|---|

| 2,3-dimethoxy-N-(4-nitrophenyl)benzamide | Monoclinic | P2₁/n | C-H···O, π-π stacking | 4.89° nih.gov |

| 2-nitro-N-(2-nitrophenyl)benzamide | Orthorhombic | Pca2₁ | N-H···O, C-H···O | 71.76° (amide-ring 1), 24.29° (amide-ring 2) nih.gov |

| 4-nitro-N-(3-nitrophenyl)benzamide | Monoclinic | P2₁ | C-H···O | 26.1° otterbein.edu |

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.